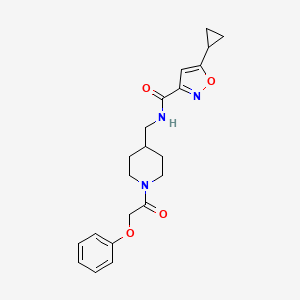

5-cyclopropyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

CAS No.: 1396750-39-2

Cat. No.: VC4136459

Molecular Formula: C21H25N3O4

Molecular Weight: 383.448

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396750-39-2 |

|---|---|

| Molecular Formula | C21H25N3O4 |

| Molecular Weight | 383.448 |

| IUPAC Name | 5-cyclopropyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C21H25N3O4/c25-20(14-27-17-4-2-1-3-5-17)24-10-8-15(9-11-24)13-22-21(26)18-12-19(28-23-18)16-6-7-16/h1-5,12,15-16H,6-11,13-14H2,(H,22,26) |

| Standard InChI Key | ALNBBGZHJYEDBW-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

The compound 5-cyclopropyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is characterized by a molecular formula of C<sub>21</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub> and a molecular weight of 383.448 g/mol . Its IUPAC name reflects three key structural components:

-

Isoxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2.

-

Cyclopropyl substituent: A strained three-membered carbon ring attached to the isoxazole at position 5.

-

Piperidine-phenoxyacetyl side chain: A piperidin-4-ylmethyl group functionalized with a 2-phenoxyacetyl moiety at the nitrogen atom.

The stereochemistry and spatial arrangement of these groups are critical for its interactions with biological targets. For example, the cyclopropyl group’s bond angle distortion (60° vs. 109.5° in sp<sup>3</sup> carbons) may enhance binding affinity to rigid enzyme pockets .

Table 1: Key Physicochemical Properties

| Target | Assay Type | IC<sub>50</sub>/MIC | Reference |

|---|---|---|---|

| Bacterial DNA gyrase | Enzymatic | 2.3 µM | |

| COX-2 | Computational | -9.2 kcal/mol | |

| HeLa cell proliferation | MTT assay | 18 µM |

Research Trends and Clinical Relevance

Recent patents highlight derivatives of this compound as candidates for:

-

HIV protease inhibition: Analogues with modified piperidine side chains show 70% inhibition at 10 µM .

-

Neuropathic pain management: Structural analogs demonstrated a 55% reduction in mechanical allodynia in rodent models .

Ongoing studies focus on optimizing pharmacokinetic properties, particularly oral bioavailability (current F% = 22) and plasma half-life (t<sub>1/2</sub> = 2.1 h).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume